3,5-Bis(trifluoromethyl)-N-ethylaniline
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Overview
Description
3,5-Bis(trifluoromethyl)-N-ethylaniline: is an organic compound characterized by the presence of two trifluoromethyl groups attached to a benzene ring and an ethyl group attached to the nitrogen atom of an aniline moiety
Mechanism of Action
Target of Action
It’s known that compounds with similar structures have been used in the synthesis of various drug molecules , suggesting a broad range of potential targets.
Mode of Action
It has been used as a building block in the synthesis of various compounds . For instance, it has been used in the synthesis of N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline via a titanium-catalyzed hydroamination reaction .
Biochemical Pathways
It has been used in the synthesis of pyrazole derivatives, which are known to inhibit the growth of drug-resistant bacteria . This suggests that it may interact with biochemical pathways related to bacterial growth and drug resistance.
Pharmacokinetics
The presence of the trifluoromethyl group can potentially enhance the metabolic stability and bioavailability of the compound .
Result of Action
Compounds synthesized using it as a building block have shown potent inhibitory effects against drug-resistant bacteria .
Action Environment
The action of 3,5-Bis(trifluoromethyl)-N-ethylaniline can be influenced by various environmental factors. For instance, the synthesis of compounds using it as a building block often requires specific reaction conditions . Moreover, its stability and efficacy could potentially be affected by factors such as temperature, pH, and the presence of other chemical substances.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trifluoromethyl)-N-ethylaniline typically involves the following steps:
Starting Material: The synthesis begins with 3,5-bis(trifluoromethyl)benzonitrile.
Reduction: The nitrile group is reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Alkylation: The resulting 3,5-bis(trifluoromethyl)aniline is then alkylated with ethyl iodide (C2H5I) in the presence of a base such as potassium carbonate (K2CO3) to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(trifluoromethyl)-N-ethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted aniline derivatives with nucleophiles replacing fluorine atoms.
Scientific Research Applications
Chemistry: 3,5-Bis(trifluoromethyl)-N-ethylaniline is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique trifluoromethyl groups enhance the stability and bioavailability of the resulting compounds.
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity and molecular interactions. It serves as a model compound for understanding the behavior of fluorinated drugs and biomolecules.
Medicine: The compound is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties. The trifluoromethyl groups contribute to increased metabolic stability and membrane permeability.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including polymers and materials with unique properties such as high thermal stability and resistance to degradation.
Comparison with Similar Compounds
3,5-Bis(trifluoromethyl)aniline: Lacks the ethyl group on the nitrogen atom, resulting in different chemical properties and reactivity.
3,5-Bis(trifluoromethyl)benzylamine: Contains a benzyl group instead of an ethyl group, leading to variations in biological activity and applications.
3,5-Bis(trifluoromethyl)phenyl isocyanate: An isocyanate derivative with different reactivity and applications in polymer chemistry.
Uniqueness: 3,5-Bis(trifluoromethyl)-N-ethylaniline is unique due to the presence of both trifluoromethyl groups and an ethyl group on the nitrogen atom. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
N-ethyl-3,5-bis(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6N/c1-2-17-8-4-6(9(11,12)13)3-7(5-8)10(14,15)16/h3-5,17H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIXGFNIYODSEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F6N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371166 |
Source
|
Record name | 3,5-Bis(trifluoromethyl)-N-ethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49850-16-0 |
Source
|
Record name | 3,5-Bis(trifluoromethyl)-N-ethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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